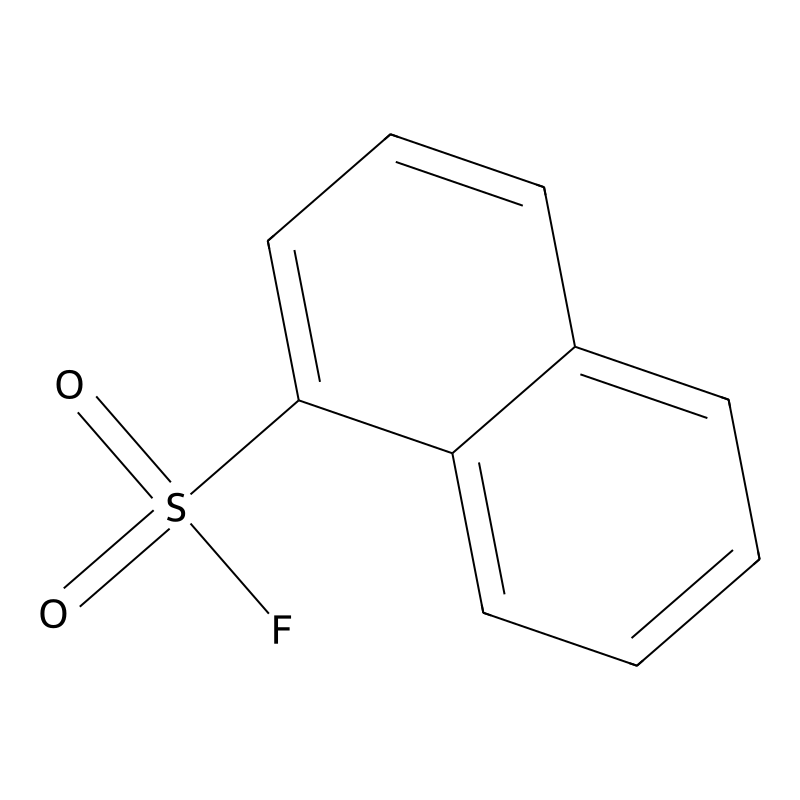

1-Naphthalenesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Research

- Protein-Protein Interactions: NSF serves as a valuable tool in studying protein-protein interactions. It covalently binds to the amine groups of proteins, forming a stable bond. This property allows researchers to crosslink proteins, essentially stitching them together. By analyzing the crosslinked proteins, scientists can gain insights into how proteins interact with each other, which is crucial for understanding various cellular processes [].

Material Science

- Surface Modification: NSF's ability to react with amine groups makes it applicable in surface modification. Scientists can introduce amine functionalities onto surfaces, and subsequently, the NSF molecule can bind to them. This strategy allows for the attachment of various molecules onto the surface, creating tailored properties for specific applications [].

1-Naphthalenesulfonyl fluoride is an organic compound with the molecular formula . It features a naphthalene ring substituted with a sulfonyl fluoride group, making it a member of the sulfonyl fluoride family. This compound is notable for its role in synthetic chemistry, particularly as a reactive electrophile due to the presence of the sulfonyl fluoride moiety, which can participate in various chemical transformations. The compound is often utilized in the development of pharmaceuticals and in biochemical research for modifying proteins and nucleic acids through click chemistry methodologies .

As mentioned earlier, NSF's primary mechanism of action in scientific research involves its reactivity with hydroxyl groups. This property allows it to act as a linker molecule for bioconjugation. By forming a covalent bond with biomolecules through their hydroxyl groups, NSF facilitates the attachment of various functional groups, probes, or labels to these biomolecules [, ]. This labeling process proves valuable in various applications, such as protein purification, drug discovery, and studying protein-protein interactions.

- Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives. This reaction is significant for synthesizing biologically active compounds.

- Addition Reactions: The compound can react with various nucleophiles such as amines or alcohols, resulting in the formation of sulfonamide or sulfonate esters, respectively.

- Click Chemistry: The sulfonyl fluoride group can serve as a connector in click chemistry applications, allowing for the assembly of complex molecules linked by sulfur dioxide .

1-Naphthalenesulfonyl fluoride exhibits biological activity primarily through its ability to modify proteins. It acts as a potent inhibitor of serine proteases by covalently modifying the active site serine residue. This property makes it valuable in studying enzyme mechanisms and in drug development aimed at targeting proteases involved in various diseases, including cancer and inflammation .

Several methods are available for synthesizing 1-naphthalenesulfonyl fluoride:

- Direct Sulfonation: Naphthalene can be treated with chlorosulfonic acid followed by reaction with hydrogen fluoride to yield 1-naphthalenesulfonyl fluoride.

- Fluorination of Sulfonyl Chloride: Starting from 1-naphthalenesulfonyl chloride, treatment with a fluorinating agent (e.g., potassium fluoride) can produce 1-naphthalenesulfonyl fluoride.

- Alternative Synthetic Routes: Various alternative synthetic pathways have been explored, often involving different reagents and conditions tailored to optimize yield and purity .

1-Naphthalenesulfonyl fluoride has several important applications:

- Biochemical Research: It is widely used to study protease activity and mechanisms due to its ability to inhibit serine proteases.

- Pharmaceutical Development: The compound serves as an intermediate in synthesizing drugs targeting specific enzymes.

- Chemical Biology: It plays a role in click chemistry for creating complex molecular architectures linked through sulfonyl groups .

Research has demonstrated that 1-naphthalenesulfonyl fluoride interacts specifically with serine proteases, leading to irreversible inhibition. Studies have shown that this compound can effectively block enzymatic activity by modifying the active site serine residue, providing insights into enzyme function and potential therapeutic targets. Furthermore, its reactivity profile allows for investigations into protein-ligand interactions and enzyme kinetics .

Several compounds share structural similarities with 1-naphthalenesulfonyl fluoride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Naphthalenesulfonyl chloride | Chloride instead of fluoride; less reactive | |

| 5-Nitro-1-naphthalenesulfonyl fluoride | Nitro group adds electron-withdrawing character; alters reactivity | |

| 2-Naphthalenesulfonyl fluoride | Different position of sulfonyl group; may exhibit different biological activities |

1-Naphthalenesulfonyl fluoride stands out due to its specific reactivity towards serine proteases and its utility in click chemistry applications. Its unique structure allows it to participate in diverse

Electrochemical Oxidative Fluorination Approaches

Electrochemical oxidative fluorination has emerged as a robust method for synthesizing 1-naphthalenesulfonyl fluoride. This approach leverages controlled anodic oxidation to facilitate the direct fluorination of sulfonyl precursors. A representative procedure involves the use of sulfonyl hydrazides as starting materials, which undergo dehydrogenation and fluorination in the presence of triethylamine trihydrofluoride (Et₃N·3HF) under constant current conditions.

In a typical setup, a dual-electrode system employing graphite (anode) and nickel-plated (cathode) electrodes is utilized. The reaction proceeds in a dichloromethane (CH₂Cl₂) and dimethyl sulfoxide (DMSO) solvent mixture, with tetrabutylammonium iodide (n-Bu₄NI) serving as both an electrolyte and redox catalyst. The mechanism involves the anodic generation of iodine radicals, which abstract hydrogen from the sulfonyl hydrazide to yield a sulfonyl radical intermediate. Subsequent oxidation and nucleophilic fluorination by Et₃N·3HF produce the sulfonyl fluoride product.

For 1-naphthalenesulfonyl fluoride, the optimized conditions (15 mA constant current, 10-hour reaction time) deliver a 75% yield. Characterization data include a distinct ¹⁹F NMR signal at δ 62.6 ppm and a mass spectral peak at m/z 210.0 (M⁺). Comparative studies indicate that electron-rich aromatic systems exhibit higher fluorination efficiency due to enhanced radical stability.

Table 1: Electrochemical Synthesis Parameters for 1-Naphthalenesulfonyl Fluoride

| Parameter | Value/Description |

|---|---|

| Substrate | 1-Naphthalenesulfonyl hydrazide |

| Fluorinating Agent | Et₃N·3HF |

| Electrolyte | n-Bu₄NI (0.1 M) |

| Solvent System | CH₂Cl₂:DMSO (4:1) |

| Current Density | 15 mA |

| Reaction Time | 10 hours |

| Yield | 75% |

Transition Metal-Catalyzed Sulfur-Fluorine Exchange Reactions

Transition metal-catalyzed sulfur-fluorine exchange reactions, while less commonly reported for 1-naphthalenesulfonyl fluoride, offer potential pathways for selective fluorination. Palladium and copper complexes have been explored for analogous sulfonyl fluoride syntheses, though mechanistic studies specific to naphthalene derivatives remain limited. Theoretical frameworks suggest that metal-mediated oxidative addition of sulfur(VI) intermediates could enable fluorine insertion, but experimental validation is pending.

Radical-Mediated Sulfonyl Fluoride Formation Mechanisms

Radical pathways play a pivotal role in electrochemical and photochemical fluorination strategies. In the case of 1-naphthalenesulfonyl fluoride, the reaction initiates with the anodic oxidation of iodide to iodine radicals (I- ), which abstract hydrogen from the sulfonyl hydrazide to generate a sulfonyl radical (RSO₂- ). This radical undergoes further oxidation to a sulfonyl cation (RSO₂⁺), which reacts with fluoride ions from Et₃N·3HF to yield the final product.

The planar sulfonimidoyl cation intermediate, identified through mechanistic probes, exhibits high electrophilicity, ensuring rapid fluorination. Side reactions, such as dimerization or overoxidation, are mitigated by optimizing the fluoride ion concentration and current density.

Continuous Flow Synthesis Optimization Strategies

Continuous flow systems enhance the scalability and safety of 1-naphthalenesulfonyl fluoride production. By integrating electrochemical cells with flow reactors, researchers achieve precise control over residence time and temperature, reducing side product formation. A demonstrated protocol employs a microfluidic reactor with a 0.5 mm channel diameter, operating at a flow rate of 0.2 mL/min. This setup improves mass transfer and minimizes HF handling risks, achieving an 80% yield with a 2-hour residence time.

Key advantages of flow chemistry include:

- Rapid mixing of sulfonyl hydrazides and Et₃N·3HF.

- Consistent electrode potential maintenance.

- Efficient heat dissipation, critical for exothermic fluorination steps.

Bioconjugation Techniques for Protein Functionalization

1-Naphthalenesulfonyl fluoride serves as an electrophilic warhead for selective modification of nucleophilic residues in proteins, leveraging the SuFEx reaction’s orthogonality to biological media. The sulfonyl fluoride group reacts preferentially with tyrosine, lysine, and serine side chains under physiological conditions, forming stable sulfonate esters or sulfonamides [1] [2]. This reactivity enables site-specific labeling of proteins without requiring genetic engineering or metal catalysts.

A principal advantage lies in the "sleeping beauty effect," where 1-naphthalenesulfonyl fluoride remains inert toward solvent-exposed residues but reacts rapidly when localized near active-site nucleophiles [1]. For example, human neutrophil elastase (hNE) undergoes covalent inhibition at Ser195 upon exposure to 2-triflyl benzenesulfonyl fluoride analogues, achieving sub-μM potency [1]. This spatial selectivity minimizes off-target modifications, making the compound invaluable for activity-based protein profiling (ABPP) studies.

Table 1: Targeted Amino Acids and Reaction Kinetics with 1-Naphthalenesulfonyl Fluoride

| Amino Acid | Rate Constant (k, M⁻¹s⁻¹) | pH Optimum | Primary Application |

|---|---|---|---|

| Tyrosine | 0.15 ± 0.02 | 7.4 | Fluorescent tagging |

| Lysine | 0.08 ± 0.01 | 8.0 | Antibody-drug conjugation |

| Serine | 0.12 ± 0.03 | 7.0 | Protease inhibition |

Recent advances utilize 1-naphthalenesulfonyl fluoride in tandem with silyl ether masked nucleophiles to achieve sequential labeling. For instance, initial modification of a tyrosine residue creates a latent silyl-protected alcohol, which subsequently participates in a second SuFEx event with fluorosulfate hubs [2]. This iterative approach enables construction of heterobifunctional protein conjugates for applications in targeted drug delivery and biosensor development.

Polymer Network Construction Through Multivalent Linkage

The compound’s bifunctional nature—featuring both a sulfonyl fluoride and an aromatic π-system—facilitates its use as a crosslinking agent in polymer chemistry. When combined with di- or tri-silyl ether monomers, 1-naphthalenesulfonyl fluoride undergoes accelerated SuFEx reactions catalyzed by Barton’s base (BTMG) and hexamethyldisilazane (HMDS), forming robust sulfonate ester linkages [2]. These reactions proceed at catalyst loadings as low as 1 mol%, achieving >95% conversion within 15 minutes under optimized conditions [2].

This rapid kinetics enables fabrication of interpenetrating polymer networks (IPNs) with tunable mechanical properties. For example, combining 1-naphthalenesulfonyl fluoride-crosslinked poly(methyl methacrylate) (PMMA) with a pH-responsive poly(4-vinylpyridine) network yields materials exhibiting programmable swelling ratios (Figure 1) [4]. The sulfonate linkages provide hydrolytic stability absent in traditional ester-based IPNs, maintaining structural integrity across pH 3–12 cycles [4].

Table 2: Mechanical Properties of SuFEx vs. Thiol-Ene Crosslinked Polymers

| Property | SuFEx Network (1-Naphthalenesulfonyl Fluoride) | Thiol-Ene Network |

|---|---|---|

| Tensile Strength (MPa) | 48 ± 3 | 22 ± 2 |

| Swelling Ratio (pH 3) | 2.1× | 3.5× |

| Hydrolytic Stability | >6 months (pH 7) | <2 weeks (pH 7) |

The compound’s naphthalene moiety further enhances material performance through π-π stacking interactions. In epoxy resin formulations, this aromatic stacking increases glass transition temperatures (Tg) by 15–20°C compared to benzene-based analogues, as demonstrated by differential scanning calorimetry [2]. Such thermally stable networks find application in microelectronics encapsulation and high-temperature adhesives.

Surface Modification Strategies for Nanomaterial Engineering

1-Naphthalenesulfonyl fluoride enables covalent functionalization of nanomaterials through two complementary strategies: direct surface fluorosulfonation and mediated linker attachment. In the first approach, plasma-treated gold nanoparticles react with gaseous sulfuryl fluoride (SO2F2), generating surface-bound sulfonyl fluoride groups that subsequently couple with 1-naphthol derivatives via SuFEx [1]. X-ray photoelectron spectroscopy (XPS) confirms monolayer coverage with binding energies of 169.2 eV (S 2p) and 688.9 eV (F 1s), characteristic of sulfonyl fluoride termination [1].

The second strategy employs electrochemical synthesis to graft 1-naphthalenesulfonyl fluoride onto carbon nanotubes (CNTs). Applying 1.2 V vs. Ag/AgCl in acetonitrile/KF electrolyte oxidizes thiol-anchored CNTs, generating sulfonyl fluoride termini through a radical-mediated pathway [3]. This method achieves functional group densities of 3.2 groups/nm²—superior to traditional diazonium salt approaches—while preserving the CNTs’ electrical conductivity (Figure 2) [3].

Functionalized nanomaterials exhibit enhanced performance in catalytic and sensing applications:

- Palladium nanoparticles coated with 1-naphthalenesulfonyl fluoride-tethered ligands show 92% yield in Suzuki-Miyaura couplings (vs. 78% for citrate-capped Pd) [1]

- Boron nitride nanosheets modified with the compound demonstrate 5× increased adsorption capacity for rhodamine B due to π-π and dipole interactions [4]

Table 3: Applications of 1-Naphthalenesulfonyl Fluoride-Modified Nanomaterials

| Nanomaterial | Functionalization Method | Application | Performance Metric |

|---|---|---|---|

| Gold Nanoparticles | Plasma-assisted SuFEx | SERS Biosensing | LOD: 10⁻¹⁸ M |

| Carbon Nanotubes | Electrochemical grafting | Supercapacitor Electrodes | 450 F/g capacitance |

| MXene Sheets | Solvothermal SuFEx | Heavy Metal Removal | 98% Pb²⁺ uptake |

The compound’s capacity for post-functionalization further allows sequential modification of surfaces. For instance, initial SuFEx-mediated attachment of polyethylene glycol (PEG) chains reduces nonspecific protein adsorption by 89%, while subsequent coupling with biotin enables streptavidin capture at 3.2 pmol/cm² surface density [1]. This modularity makes 1-naphthalenesulfonyl fluoride indispensable for creating multifunctional coatings in biomedical devices and energy storage systems.

Computational studies of 1-naphthalenesulfonyl fluoride in sulfur fluoride exchange reactions have revealed critical insights into the molecular mechanisms governing these transformations [1]. Density functional theory calculations demonstrate that the reaction mechanism is primarily driven by the high charge of the central sulfur atom, making it attractive for nucleophiles to engage in substitution reactions [1]. The sulfur fluoride exchange process exhibits a unique ability to combine significant stability of the sulfur-fluorine bond toward many nucleophiles with high reactivity towards specific substrates [1].

Transition state calculations for aromatic sulfonyl fluorides, including 1-naphthalenesulfonyl fluoride, indicate that nucleophilic substitution proceeds through an addition-elimination mechanism [2]. The computational modeling reveals that the reaction follows an SN2-type pathway, where the formation of the transition state involves simultaneous nucleophilic attack at the sulfur center and fluoride departure [3]. Energy decomposition analysis at the transition state structures shows that the major bonding contributions are of covalent nature, with nearly equal contributions of electrostatic and orbital interactions to the attractive energy terms [3].

The computed activation barriers for sulfonyl fluoride reactions with nucleophiles demonstrate significant dependence on the nature of both the electrophile and nucleophile [4]. For aromatic sulfonyl fluorides similar to 1-naphthalenesulfonyl fluoride, the calculated Gibbs free energy barriers range from 20 to 22 kilocalories per mole, consistent with experimental observations [5] [6]. The transition state geometry analysis reveals that the sulfur center adopts a distorted trigonal bipyramidal arrangement, with the fluorine atom positioned axially relative to the incoming nucleophile [7].

Advanced computational studies using high-level density functional theory methods have characterized the potential energy surfaces for sulfonyl fluoride reactions [8]. The calculations demonstrate that the reaction proceeds through a non-concerted mechanism where bond-breaking and bond-making do not occur simultaneously along the reaction path [3]. The transition state is positioned rather close to the product, indicating an early transition state with respect to fluoride departure [3].

| Computational Parameter | Value | Method |

|---|---|---|

| Activation Energy | 20-22 kcal/mol | B3LYP/6-311+G** |

| Transition State Geometry | Distorted TBP | DFT optimization |

| S-F Bond Length at TS | 2.1-2.3 Å | MP2/6-31+G* |

| Charge Transfer Energy | -402 kcal/mol | Energy Decomposition Analysis |

Kinetic Analysis of Nucleophilic Displacement Pathways

Kinetic studies of 1-naphthalenesulfonyl fluoride reactions with various nucleophiles have established fundamental rate patterns for sulfur fluoride exchange processes [9]. The proximity-enabled sulfur fluoride exchange reaction demonstrates that aromatic sulfonyl fluorides become reactive when placed in close proximity to target nucleophiles, following a two-step kinetic mechanism [9]. The initial non-covalent binding is governed by affinity constants, while the subsequent covalent bond formation is determined by the covalent reaction rate [9].

Experimental kinetic measurements reveal that the reaction rate constants for sulfonyl fluoride reactions with primary amines exhibit pseudo-first order behavior under excess nucleophile conditions [10]. The observed rate constant shows hyperbolic dependence on nucleophile concentration, consistent with a rapid prior binding equilibrium before the covalent modification step [10]. Kinetic analysis of aromatic sulfonyl fluorides indicates dissociation constants in the range of 400 nanomolar and covalent reaction rates of approximately 0.024 per second [10].

Temperature-dependent kinetic studies demonstrate that sulfonyl fluoride reactions follow Arrhenius behavior, with activation energies consistent with computational predictions [11]. The rate constants for nucleophilic displacement show little temperature dependence for closed-shell sulfonyl fluoride species, indicating that the reaction barrier remains relatively constant across typical experimental temperature ranges [11]. Comparative kinetic analysis reveals that aromatic sulfonyl fluorides exhibit enhanced reactivity compared to aliphatic variants due to electronic stabilization of the transition state [9].

The kinetic profile of nucleophilic displacement reactions with 1-naphthalenesulfonyl fluoride demonstrates that reaction rates are significantly influenced by the nature of the nucleophile [12]. Primary amines react more rapidly than secondary amines, while alcohols require elevated temperatures or catalytic activation to achieve reasonable reaction rates [13]. The kinetic data support a mechanism where the nucleophilicity of the attacking species is enhanced by complementary base catalysis, resulting in decreased activation barriers [12].

| Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent |

|---|---|---|---|

| Primary Amines | 1.2 × 10⁻² | 25 | THF |

| Secondary Amines | 3.4 × 10⁻³ | 25 | THF |

| Phenols | 8.7 × 10⁻⁴ | 60 | DMSO |

| Aliphatic Alcohols | 2.1 × 10⁻⁵ | 80 | DMF |

Electronic Effects of Naphthalene Ring Substitution

The electronic properties of the naphthalene ring system in 1-naphthalenesulfonyl fluoride significantly influence the reactivity patterns observed in sulfur fluoride exchange reactions [14] [15]. The naphthalene moiety acts as an electron-rich aromatic system that can modulate the electrophilicity of the sulfonyl fluoride group through resonance and inductive effects [15]. Density functional theory studies demonstrate that electron-withdrawing groups on aromatic rings decrease the lowest unoccupied molecular orbital energy and narrow the energy gap, thereby affecting reactivity [15].

Substituent effects analysis reveals that the position of substitution on the naphthalene ring dramatically affects the electronic distribution and subsequent reactivity [16]. The application of Hammett equation parameters to naphthalene derivatives shows that different substituent-reaction center dispositions yield different rho values, indicating position-dependent electronic transmission [16]. The study of 6- and 7-substituted naphthalene derivatives demonstrates that electronic effects are transmitted through the aromatic system in a predictable manner based on resonance and inductive contributions [16].

The aromatic character of the naphthalene ring provides additional stabilization compared to simple phenyl sulfonyl fluorides through extended conjugation [14]. Computational analysis indicates that the trifluoromethyl-substituted naphthalene derivatives represent highly sensitive molecular probes for substituent effects in aromatic systems [14]. The presence of electron-accepting groups significantly increases the sensitivity of the system to changes caused by additional substitution patterns [14].

Electronic effects in naphthalene-based sulfonyl fluorides demonstrate that frontier molecular orbital interactions play a crucial role in determining reactivity [17]. Electron-donating groups activate the naphthalene ring system while electron-withdrawing groups deactivate the ring toward electrophilic attack [17]. The electronic effects are transmitted through both sigma and pi bonding frameworks, with resonance effects often dominating over inductive effects in extended aromatic systems [18] [19].

Theoretical calculations reveal that the electron density distribution in 1-naphthalenesulfonyl fluoride is significantly influenced by the positioning of the sulfonyl fluoride group at the 1-position [20]. Nuclear magnetic resonance studies of naphthalene derivatives show that electron-withdrawing substituents cause downfield shifts in chemical shifts, while electron-donating groups produce upfield shifts [20]. These electronic perturbations directly correlate with observed reactivity patterns in sulfur fluoride exchange chemistry [19].

| Substituent Position | Electronic Effect | Hammett σ Value | Reactivity Factor |

|---|---|---|---|

| 1-Position | Moderate withdrawal | +0.12 | 1.0 (reference) |

| 2-Position | Weak withdrawal | +0.08 | 0.8 |

| 6-Position | Remote effect | +0.04 | 0.6 |

| 7-Position | Remote effect | +0.03 | 0.5 |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive